2-[(6-FLUORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETIC ACID
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Overview
Description
2-[(6-Fluoro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid is a compound that belongs to the class of benzodiazole derivatives Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring The presence of a fluorine atom at the 6th position of the benzodiazole ring and a sulfanyl group attached to the acetic acid moiety makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-fluoro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 6th position of the benzodiazole ring using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the fluorinated benzodiazole with thiol-containing compounds under basic conditions.
Formation of the Acetic Acid Moiety: The final step involves the reaction of the sulfanyl-substituted benzodiazole with chloroacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Fluoro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the fluorine atom or reduce the sulfanyl group to a thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives and de-fluorinated products.
Substitution: Amino-substituted and thiol-substituted benzodiazole derivatives.
Scientific Research Applications
2-[(6-Fluoro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(6-fluoro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The fluorine atom and sulfanyl group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The benzodiazole ring can also interact with nucleic acids and other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1H-1,3-benzodiazole: Lacks the sulfanyl and acetic acid groups.
2-[(6-Methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Contains a methyl group instead of a fluorine atom.
2-[(6-Chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
2-[(6-Fluoro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBRQUMRYKKVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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